Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Description
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Properties
IUPAC Name |
methyl 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-4-5(8(14)16-2)3-6(13-7)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMULAOHQPIYUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193106 | |
| Record name | Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-91-3 | |
| Record name | Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic signature of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. The structural elucidation of such molecules is paramount for confirming identity, purity, and for understanding electronic and conformational properties. This document will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in established principles of spectroscopic analysis and supported by data from analogous structures.
Molecular Structure and Key Features
This compound possesses a pyridine ring core, which is substituted with three distinct functional groups: a methoxy group at the 2-position, a trifluoromethyl group at the 6-position, and a methyl ester at the 4-position (isonicotinate). The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment that significantly influences the spectroscopic properties of the molecule.
Figure 1: Molecular Structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the aromatic protons and the methyl groups of the methoxy and ester functionalities.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.3 - 7.5 | d | ~1.0 - 2.0 |
| H-5 | 7.9 - 8.1 | d | ~1.0 - 2.0 |
| OCH₃ (methoxy) | 4.0 - 4.2 | s | - |
| OCH₃ (ester) | 3.9 - 4.1 | s | - |
Rationale and Interpretation
The pyridine ring protons, H-3 and H-5, are expected to appear as doublets due to a small long-range coupling (⁴J) between them. The significant downfield shift of H-5 compared to H-3 is anticipated due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group. Conversely, the methoxy group at C-2 will have a shielding effect on the proximate H-3.
The methoxy and methyl ester protons are expected to appear as sharp singlets, as they are not coupled to any other protons. Their chemical shifts are in the typical range for such functional groups.[1]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[2]
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Coupling Constant (J, Hz) |
| C=O (ester) | 164 - 166 | s | - |
| C-2 | 162 - 164 | q | ~3-5 (C-F) |
| C-6 | 148 - 150 (q) | q | ~35-40 (C-F) |
| C-4 | 140 - 142 | s | - |
| C-5 | 118 - 120 | d | - |
| C-3 | 110 - 112 | d | - |
| CF₃ | 120 - 123 (q) | q | ~270-275 (C-F) |
| OCH₃ (methoxy) | 53 - 55 | q | - |
| OCH₃ (ester) | 52 - 54 | q | - |
Rationale and Interpretation
The carbonyl carbon of the ester group is expected at the most downfield position. The carbons of the pyridine ring will show a wide range of chemical shifts due to the electronic effects of the substituents. The carbon attached to the trifluoromethyl group (C-6) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms. The magnitude of the one-bond C-F coupling constant is typically large (~270-275 Hz), while the two-bond coupling to C-6 is smaller (~35-40 Hz).[3] The chemical shift of the methoxy carbon is influenced by its conformation relative to the pyridine ring.[4]
Figure 2: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.[5]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3150 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=N, C=C stretch (aromatic) | 1550 - 1650 | Medium-Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch | 1000 - 1300 | Strong |
Rationale and Interpretation
The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ester group. The C-F stretches of the trifluoromethyl group will also give rise to strong absorptions. The aromatic C=N and C=C stretching vibrations will appear in the fingerprint region, and their exact positions can be diagnostic of the substitution pattern on the pyridine ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Identity |
| [M]⁺ | 249.05 | Molecular Ion |
| [M-OCH₃]⁺ | 218.04 | Loss of methoxy radical from ester |
| [M-COOCH₃]⁺ | 190.04 | Loss of methyl ester group |
| [M-CF₃]⁺ | 180.06 | Loss of trifluoromethyl radical |
Predicted exact masses for the most abundant isotope.
Rationale and Interpretation
The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₈F₃NO₃, MW = 249.16). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The trifluoromethyl group can also be lost as a radical. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments. Predicted mass spectrometry data for a similar compound, Methyl 2-fluoro-6-(trifluoromethyl)isonicotinate, shows the [M+H]⁺ ion at m/z 224.03291.[7]
Conclusion
The spectroscopic data presented in this guide are predictive, based on the known effects of the constituent functional groups and data from structurally related molecules. Experimental verification is essential for confirming these predictions. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and complementary set of data for the unambiguous structural elucidation and characterization of this compound. This information is critical for researchers and scientists in the fields of drug discovery and development.
References
-
The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Supporting Information for a related chemical synthesis. Available at: [Link]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]
-
IS NIR Spectra. ir-spectra.com. Available at: [Link]
-
Supporting Information for a chemical synthesis. Available at: [Link]
- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Google Patents.
-
Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. ResearchGate. Available at: [Link]
-
Amerigo Scientific. Methyl 2-(Trifluoromethyl)isonicotinate. Available at: [Link]
-
Methoxy group conformation effects on 13C NMR parameters in 1-cis-methoxy- and 1-trans-methoxy-1,3-trans-butadiene. ResearchGate. Available at: [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. Available at: [Link]
-
29.6 Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. Available at: [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Available at: [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. National Institutes of Health. Available at: [Link]
-
Methyl 2-fluoro-6-(trifluoromethyl)isonicotinate (C8H5F4NO2). PubChemLite. Available at: [Link]
-
Methyl isonicotinate. PubChem. Available at: [Link]
Sources
- 1. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]
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- 7. PubChemLite - Methyl 2-fluoro-6-(trifluoromethyl)isonicotinate (C8H5F4NO2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for the Derivatization of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Introduction: Unlocking the Potential of a Versatile Scaffold
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate is a highly functionalized pyridine derivative that holds significant promise as a versatile building block in drug discovery and materials science. The strategic placement of a methoxy group, a methyl ester, and a trifluoromethyl group on the isonicotinate core presents multiple avenues for chemical modification. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine ring, making it an attractive scaffold for the synthesis of diverse compound libraries.[1][2][3] This guide provides a comprehensive overview of the key derivatization pathways for this molecule, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful derivatization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1227594-91-3 | |
| Molecular Formula | C₉H₈F₃NO₃ | |
| Molecular Weight | 235.16 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General knowledge |
Core Derivatization Strategies: A Multi-pronged Approach
The derivatization of this compound can be systematically approached by targeting its primary functional groups: the methyl ester and the 2-methoxy group. The trifluoromethyl group, while crucial for modulating the electronic properties of the pyridine ring, is generally stable under the conditions described herein.
Figure 1. Key derivatization pathways for this compound.
Part 1: Derivatization of the Methyl Ester Group
The methyl ester at the 4-position of the pyridine ring is a versatile handle for introducing a wide range of functionalities.
Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a foundational step for many subsequent derivatizations, most notably amide bond formation.
Scientific Rationale: Base-catalyzed hydrolysis (saponification) is a classic and efficient method for the cleavage of esters. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The strong electron-withdrawing effect of the trifluoromethyl group and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.
Protocol 1: Basic Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
The carboxylic acid product will typically precipitate out of solution.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-methoxy-6-(trifluoromethyl)isonicotinic acid.
| Parameter | Condition | Rationale |
| Base | LiOH or NaOH | Strong bases that effectively catalyze ester hydrolysis. |
| Solvent | MeOH/H₂O | Ensures solubility of both the ester and the hydroxide salt. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Work-up | Acidification | Protonates the carboxylate salt to yield the carboxylic acid. |
Amide Formation via the Carboxylic Acid
The resulting 2-methoxy-6-(trifluoromethyl)isonicotinic acid is a versatile intermediate for the synthesis of a wide array of amide derivatives, which are prevalent in medicinal chemistry.
Scientific Rationale: Amide bond formation from a carboxylic acid and an amine is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., EDC) or phosphonium-based reagents (e.g., HATU), which convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine.
Protocol 2: Amide Synthesis from 2-methoxy-6-(trifluoromethyl)isonicotinic Acid
-
Activation: Dissolve 2-methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Sources
Application Note: Efficient Hydrolysis of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate to 2-methoxy-6-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The hydrolysis of this ester to its corresponding carboxylic acid, 2-methoxy-6-(trifluoromethyl)isonicotinic acid, is a critical step in the molecular elaboration of these target structures. The presence of an electron-withdrawing trifluoromethyl group and a methoxy group on the pyridine ring influences the reactivity of the ester and necessitates a well-defined protocol for efficient and clean conversion. This document provides a comprehensive guide to the hydrolysis of this compound, detailing the underlying chemical principles, offering a step-by-step protocol for both basic and acidic hydrolysis, and addressing potential challenges.
Chemical Principles and Mechanistic Insights
The hydrolysis of an ester is a nucleophilic acyl substitution reaction where the alkoxy group of the ester is replaced by a hydroxyl group. This transformation can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible process for converting esters to carboxylic acids.[1] The reaction proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[2] In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[1]
The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by the hydroxide ion.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed after deprotonation.[5] To drive the equilibrium towards the products, a large excess of water is typically used.[3][4]
Experimental Protocols
This section provides detailed protocols for both basic and acidic hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This is generally the preferred method due to its irreversibility and typically cleaner reaction profile.
Materials and Equipment:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (a common ratio is 3:1 to 1:1, v/v).
-
Addition of Base: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution. The use of lithium hydroxide in a THF/water mixture is a common practice for saponification.[1]
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If THF was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl solution dropwise while stirring to adjust the pH to approximately 2-3. The carboxylic acid product should precipitate out of the solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-6-(trifluoromethyl)isonicotinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This method can be employed, but care must be taken to drive the reaction to completion.
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and a co-solvent like dioxane if solubility is an issue.
-
Addition of Acid: Add a catalytic amount of concentrated H₂SO₄ or a larger volume of aqueous HCl (e.g., 6M). The ester is typically heated under reflux with a dilute acid.[3]
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of NaHCO₃ until the effervescence ceases.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in the base-catalyzed protocol.
Data Presentation
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagent | LiOH or NaOH | H₂SO₄ or HCl |
| Stoichiometry | 1.5 - 2.0 equivalents | Catalytic to excess |
| Solvent | THF/Water | Water (or Water/Dioxane) |
| Temperature | Room Temperature to 50 °C | Reflux |
| Reaction Time | Typically shorter | Can be longer |
| Reversibility | Irreversible | Reversible |
| Workup | Acidification required | Neutralization required |
| Typical Yield | Generally high | Variable, depends on equilibrium |
Visualizations
Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Caption: Base-catalyzed ester hydrolysis mechanism.
Experimental Workflow: Saponification
Caption: Step-by-step workflow for saponification.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reagent (base or acid)- Low reaction temperature- Short reaction time | - Use a larger excess of the hydrolyzing agent.- Increase the reaction temperature.- Extend the reaction time and continue monitoring. |
| Low Yield | - Incomplete extraction of the product- Product is water-soluble | - Perform additional extractions of the aqueous layer.- Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. |
| Side Reactions (e.g., decomposition) | - Reaction temperature is too high- Prolonged reaction time | - Optimize the reaction temperature and time. |
| Difficulty in isolating the product | - Product forms an emulsion during extraction | - Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of celite. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
Handling of Reagents:
-
Sodium Hydroxide/Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive and produce noxious fumes. Handle with extreme care.
-
Organic Solvents (THF, Ethyl Acetate): Flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The hydrolysis of this compound to 2-methoxy-6-(trifluoromethyl)isonicotinic acid can be effectively achieved through either base-catalyzed (saponification) or acid-catalyzed methods. Saponification is generally the more robust and reliable approach due to its irreversible nature. Careful control of reaction conditions and a well-executed workup procedure are essential for obtaining a high yield of the pure carboxylic acid. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of complex molecules requiring this important chemical transformation.
References
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. [Link]
-
University of Calgary. Hydrolysis of Esters. [Link]
-
Khan Academy. Mechanism of ester hydrolysis. [Link]
-
Lee, J. et al. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Archives of Pharmacal Research, 2004 , 27(1), 5-8. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Welcome to the technical support center for the purification of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining this key building block in high purity. The methodologies and recommendations provided herein are based on established principles of organic chemistry and extensive experience with the purification of fluorinated pyridine derivatives.
Introduction
This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final products, making this a desirable synthon in medicinal chemistry. However, the purification of this and related fluorinated heterocycles can present unique challenges. This guide will address these challenges in a practical, question-and-answer format.
Understanding the Synthetic Landscape and Potential Impurities
A precise purification strategy begins with an understanding of the potential impurities arising from the synthetic route. While specific synthetic procedures for this compound are not widely published, a plausible and efficient synthesis can be extrapolated from related preparations, such as that of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.[2]
A likely synthetic pathway involves the selective displacement of a halogen from a dihalopyridine precursor, followed by esterification. This allows us to anticipate a range of potential impurities that may be present in the crude reaction mixture.
Anticipated Impurities:
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Unreacted Starting Materials: Such as 2,6-dichloro-4-(trifluoromethyl)pyridine.
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Monosubstituted Intermediates: For instance, 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine.
-
Regioisomers: Isomeric products where the methoxy and ester groups are in different positions.
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Hydrolysis Products: The corresponding carboxylic acid if the ester is hydrolyzed during workup.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis.
The following diagram illustrates a logical workflow for the purification of this compound, taking into account the potential impurities.
Caption: A general workflow for the purification of this compound.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Flash Column Chromatography
Q1: My crude product is an oil/solid that streaks badly on a silica gel TLC plate. How can I improve the separation by flash chromatography?
A1: Peak tailing and streaking are common when purifying pyridine derivatives on silica gel.[3] This is often due to the interaction of the basic nitrogen of the pyridine ring with acidic silanol groups on the silica surface.
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, leading to a secondary, stronger interaction that slows down the elution of the compound in a non-uniform manner, resulting in tailing.
Troubleshooting Steps:
-
Solvent System Modification:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent. The basic modifier will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks.
-
Solvent Polarity Gradient: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and then more polar impurities.
-
-
Stationary Phase Selection:
-
Deactivated Silica: If tailing persists, consider using deactivated silica gel. This can be prepared by treating the silica with a solution of TEA in your eluent and then evaporating the solvent.
-
Alternative Stationary Phases: For highly basic compounds, alumina (neutral or basic) can be a better choice than silica gel.
-
Experimental Protocol: Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) with 0.5% Triethylamine |
| Sample Loading | Dry loading is preferred to minimize band broadening. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. |
| Fraction Collection | Collect small fractions and analyze them by TLC to identify the pure product. |
Q2: I am having trouble separating my product from a close-running impurity. How can I improve the resolution?
A2: Improving resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Change Solvent Selectivity: Instead of simply increasing the polarity with the same solvent system, try a different solvent mixture. For example, if you are using ethyl acetate/hexanes, try dichloromethane/hexanes or acetone/hexanes. Different solvents will interact differently with your compounds and the stationary phase, potentially leading to better separation.
-
Isocratic Elution: If a gradient is not providing sufficient separation, a carefully optimized isocratic (constant solvent composition) elution may provide better results for closely eluting spots.
-
-
Column Parameters:
-
Longer Column: A longer column provides more theoretical plates and can improve separation.
-
Finer Silica: Using silica gel with a smaller particle size can also increase the number of theoretical plates and improve resolution.
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Recrystallization
Q3: My product has solidified after chromatography, but the purity is still not satisfactory. How do I choose a suitable solvent for recrystallization?
A3: Recrystallization is an excellent technique for purifying solid compounds. The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Steps for Solvent Selection:
-
Solubility Testing: Test the solubility of a small amount of your product in various solvents at room temperature and at their boiling points. Good candidate solvents will show a significant increase in solubility with temperature.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be very effective.[4] This typically involves a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is sparingly soluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Potential Recrystallization Solvents for this compound:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene.
-
Solvent Pairs: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent or "good" solvent of a solvent pair. Heat the mixture to boiling while stirring and add more solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Q4: I have followed the recrystallization protocol, but no crystals are forming, or the product is "oiling out." What should I do?
A4: The formation of an oil instead of crystals or the failure to crystallize can be due to several factors, including supersaturation, the presence of impurities that inhibit crystal formation, or too rapid cooling.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
-
Address Oiling Out:
-
Re-heat and Add More Solvent: If your product oils out, re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool even more slowly.
-
Modify Solvent System: If oiling out persists, your solvent system may be too non-polar. Try a more polar solvent or adjust the ratio of your solvent pair.
-
The following diagram provides a decision-making tree for troubleshooting common purification issues.
Caption: A troubleshooting guide for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What analytical techniques are recommended for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and can also be used for purity assessment, especially for detecting isomeric impurities.
Q: What are the expected physicochemical properties of this compound?
A: While experimentally determined data is limited, predicted properties can be a useful guide. For a related compound, Methyl 6-(trifluoromethyl)nicotinate, a melting point of 61-62°C has been reported. The target compound is expected to be a solid or a high-boiling oil at room temperature.
Q: How should I store the purified this compound?
A: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.
References
-
Ishihara Sangyo Kaisha, Ltd. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(4), 259-272. Available at: [Link]
- Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
- Bayer CropScience AG. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US Patent US20140135497A1.
- Avecia Limited. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. World Intellectual Property Organization Patent WO2000014068A1.
- Nepera Chemical Co. (1962). Purification of nicotinic acid. US Patent US3037987A.
-
fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Katsura, Y., et al. (1998). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 46(1), 19-24. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Wikipedia. (2024). Pyridine. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Welcome to the technical support center for "Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of this important fluorinated pyridine derivative. Recognizing the critical role of compound purity in research and development, this guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during the purification process.
Introduction to Purification Challenges
"this compound" is a key building block in the synthesis of various biologically active molecules. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of target compounds. However, the synthesis of such fluorinated heterocycles can often lead to a range of impurities that require careful separation.[1] This guide will equip you with the knowledge to identify and remove these impurities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of "this compound."
FAQ 1: Identifying Potential Impurities
Question: What are the most likely impurities I should expect in my crude "this compound"?
Answer: The nature of impurities is intrinsically linked to the synthetic route employed. While various methods exist for the synthesis of trifluoromethylpyridine derivatives, a common strategy involves the nucleophilic substitution of a polychlorinated pyridine precursor.[1] Based on this, you can anticipate the following types of impurities:
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Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2,6-dichloro-4-(trifluoromethyl)pyridine or a related chlorinated intermediate. Incomplete reactions are a common source of contamination.
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Partially Reacted Intermediates: If the synthesis involves a multi-step process, such as sequential methoxylation and esterification, you might find intermediates where not all transformations have occurred. For example, you could have a chlorinated methoxypyridine derivative.
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Positional Isomers: During nucleophilic substitution on a pyridine ring, the formation of regioisomers is a possibility, although often one isomer is favored.
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Hydrolysis Product: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and acid or base, which can lead to the formation of 2-methoxy-6-(trifluoromethyl)isonicotinic acid.
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By-products from Side Reactions: The specific side reactions will depend on the reagents and conditions used. For instance, harsh conditions can sometimes lead to the decomposition of the trifluoromethyl group, although this is generally a stable moiety.[2]
Troubleshooting Guide 1: Purification by Column Chromatography
Column chromatography is a powerful and widely used technique for the purification of trifluoromethylpyridine derivatives.[3]
Scenario: After running a column, my fractions containing the desired product are still impure.
Troubleshooting Steps:
-
Optimize Your Solvent System: The choice of eluent is critical for achieving good separation.
-
Initial Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
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Common Solvent Systems: For moderately polar compounds like "this compound," a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[3]
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Gradient Elution: If you have impurities with very different polarities, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be very effective.
-
-
Proper Column Packing: A poorly packed column will lead to band broadening and poor separation.
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Ensure the silica gel is uniformly packed without any air bubbles or cracks. A slurry packing method is generally preferred.
-
-
Sample Loading: Overloading the column is a common mistake that leads to poor separation.
-
As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel for difficult separations and up to 5-10% for easier separations.
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Dissolve your sample in a minimal amount of the initial eluent or a less polar solvent to ensure a tight starting band.
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Workflow for Column Chromatography Purification:
Caption: A typical workflow for purification by column chromatography.
Troubleshooting Guide 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.
Scenario: My compound "oils out" or does not crystallize upon cooling.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Test Solvents: Use small amounts of your crude product to test different solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, or mixtures).
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
Protocol for Recrystallization:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.[4]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.[4]
-
Dry the crystals under vacuum.
FAQ 2: Dealing with Hydrolysis
Question: I suspect my product has partially hydrolyzed to the carboxylic acid. How can I confirm this and remove the acidic impurity?
Answer:
Confirmation:
-
TLC Analysis: The carboxylic acid impurity will be significantly more polar than the methyl ester. On a silica gel TLC plate, it will have a much lower Rf value and may streak.
-
NMR Spectroscopy: In the 1H NMR spectrum, the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) would indicate hydrolysis.
-
IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm-1) and a C=O stretch for the carboxylic acid (around 1700-1725 cm-1) would also be indicative of the acid.
Removal:
-
Aqueous Wash: An effective way to remove the acidic impurity is to dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Column Chromatography: The carboxylic acid, being much more polar, will stick strongly to the silica gel, allowing for easy separation from the less polar methyl ester.
Workflow for Removing Acidic Impurities:
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
FAQ 3: Purity Assessment
Question: How can I confirm the purity of my final "this compound"?
Answer: A combination of analytical techniques should be used to confirm the purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This will confirm the presence of all the expected protons and their integrations should be correct. The absence of signals from impurities is a good indicator of purity.
-
13C NMR: This will show the correct number of carbon signals.
-
19F NMR: This is particularly useful for fluorinated compounds and should show a single peak for the CF₃ group.[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass-to-charge ratio, allowing for the identification of the desired product and any volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity. A pure compound should ideally show a single peak.
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.
Quantitative Data Summary:
| Analytical Technique | Expected Result for Pure Product | Common Impurity Signature |
| 1H NMR | Correct chemical shifts, multiplicities, and integration for all protons. | Additional peaks not corresponding to the product structure. |
| 19F NMR | A single peak for the -CF₃ group. | Additional fluorine-containing signals. |
| GC-MS | A single major peak with the correct mass-to-charge ratio. | Additional peaks indicating volatile impurities. |
| HPLC | A single, sharp peak. | Multiple peaks or a broad peak. |
| Melting Point | Sharp and narrow melting range. | Broad and depressed melting range. |
Conclusion
The successful purification of "this compound" is crucial for its application in research and development. By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can ensure the high quality of their material. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each synthesis may present unique challenges that require careful observation and methodical optimization of purification protocols.
References
-
The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.
-
3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. ResearchGate. Available at: [Link]
- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents.
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. Available at: [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. Available at: [Link]
-
Experimental Procedures for the Preparation of α-trifluoromethyl isocyanide 2a - The Royal Society of Chemistry. Available at: [Link]
-
Dual-Pore Dodecanuclear Al-Oxo Cluster-Based Bimetallic Isonicotinate Frameworks for Selective Propylene/Ethylene Separation. Inorganic Chemistry. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. Available at: [Link]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
- CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google Patents.
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate. Available at: [Link]
-
Pyridine slides for discussion - GOV.UK. Available at: [Link]
-
Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 - Semantic Scholar. Available at: [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
Methyl 2-(Trifluoromethyl)isonicotinate - Amerigo Scientific. Available at: [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Available at: [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. Available at: [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - ResearchGate. Available at: [Link]
-
Methoxy and Methyl Group Rotation: Solid-State NMR (1) H Spin-Lattice Relaxation, Electronic Structure Calculations, X-ray Diffractometry, and Scanning Electron Microscopy - PubMed. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
Methyl isonicotinate - Wikipedia. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Navigating Solubility Challenges with Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address common solubility issues encountered during your experiments. Our goal is to empower you with the knowledge to optimize your experimental workflow and ensure the integrity of your results.
Understanding the Molecule: A Foundation for Solubility Troubleshooting
This compound is a substituted pyridine derivative. Its solubility is governed by the interplay of its distinct functional groups: the pyridine ring, the electron-withdrawing trifluoromethyl group, the methoxy group, and the methyl ester. The trifluoromethyl group significantly increases lipophilicity, while the pyridine nitrogen and the ester and methoxy oxygens introduce polarity and potential for hydrogen bonding. This complex structure dictates its solubility profile across various organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen solvent?
A1: Dissolution issues with this compound often stem from a mismatch between its polarity and that of the solvent. As a moderately polar compound, it will exhibit preferential solubility in solvents with similar characteristics. Extreme non-polar solvents like hexane or highly polar protic solvents may not be effective. The principle of "like dissolves like" is paramount; a solvent's ability to engage in dipole-dipole interactions and potentially accept hydrogen bonds will be crucial.
Q2: I'm observing a suspension or cloudy mixture. What does this indicate?
A2: A cloudy mixture or suspension signifies that the compound has reached its saturation limit in the solvent at the current temperature. You are observing undissolved solid particles dispersed in the liquid phase. To achieve a clear solution, you may need to increase the solvent volume, change to a more suitable solvent, or gently heat the mixture.
Q3: Can I use sonication to aid dissolution?
A3: Yes, sonication is a valuable technique for breaking down solid agglomerates and increasing the surface area available for solvation. This can accelerate the dissolution process. However, be mindful of potential localized heating during sonication, which could affect thermally sensitive experiments.
Q4: Will heating the mixture improve solubility?
A4: In many cases, increasing the temperature will enhance the solubility of a solid in a liquid. This is because the dissolution process is often endothermic. However, it is crucial to ensure that the compound is thermally stable at the intended temperature and that the solvent's boiling point is not exceeded. Always use gentle heating and constant stirring.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Navigating solubility challenges requires a logical and systematic approach. The following guide provides step-by-step instructions and the scientific rationale behind each recommendation.
Initial Solvent Selection
A preliminary assessment of solvent compatibility is the first step. Based on the structure of this compound, a range of solvents with varying polarities should be considered.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | |||
| Hexane | 0.1 | Insoluble | Significant mismatch in polarity. |
| Toluene | 2.4 | Sparingly Soluble | Aromatic ring may offer some interaction, but overall polarity is low. |
| Moderately Polar Aprotic | |||
| Dichloromethane (DCM) | 3.1 | Soluble | Good balance of polarity for this compound. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Ether oxygen can act as a hydrogen bond acceptor. |
| Ethyl Acetate | 4.4 | Soluble | Ester group provides suitable polarity. |
| Acetone | 5.1 | Soluble | Ketone group offers good polarity match. |
| Polar Aprotic | |||
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar, effective for many substituted aromatics. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar, excellent solvating power. |
| Polar Protic | |||
| Methanol (MeOH) | 5.1 | Moderately Soluble | Can act as a hydrogen bond donor and acceptor. |
| Ethanol (EtOH) | 4.3 | Moderately Soluble | Similar to methanol, but slightly less polar. |
| Water | 10.2 | Insoluble | The lipophilic trifluoromethyl group and aromatic ring limit aqueous solubility. |
Experimental Protocol: Step-by-Step Solubility Enhancement
If you encounter solubility issues, follow this systematic workflow to identify an optimal solution.
Step 1: Small-Scale Solubility Testing Before committing a large amount of your compound, perform small-scale tests with a variety of solvents from Table 1.
-
Weigh out a small, known amount of this compound (e.g., 1-2 mg) into several small vials.
-
Add a measured volume of a chosen solvent (e.g., 100 µL) to each vial.
-
Vortex or shake vigorously for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
Step 2: The Co-Solvent Approach If the compound is sparingly soluble in your primary solvent, the addition of a small amount of a stronger, miscible co-solvent can significantly improve solubility.
-
Identify a primary solvent that is compatible with your downstream application but shows limited dissolving power.
-
Select a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO).
-
To your suspension in the primary solvent, add the co-solvent dropwise while stirring until a clear solution is obtained.
-
Causality: The co-solvent disrupts the solute-solute interactions and creates a more favorable solvation environment.[1]
Step 3: Controlled Heating
-
In a flask equipped with a stir bar and a condenser, add the compound and the chosen solvent.
-
Gently heat the mixture in a water or oil bath while stirring.
-
Increase the temperature in small increments (e.g., 5-10 °C) until the compound dissolves.
-
Caution: Do not exceed the boiling point of the solvent. Ensure the compound is stable at the applied temperature by checking relevant literature or safety data sheets.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility problems with this compound.
Caption: Decision-making workflow for troubleshooting solubility issues.
References
-
American Elements. Methyl 2-(trifluoromethyl)isonicotinate Safety Data Sheet. [Link]
-
PubChem. Methyl 6-(trifluoromethyl)nicotinate. [Link]
-
University of California, Davis. Solubility of Organic Compounds. [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. (2021). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
